Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate

描述

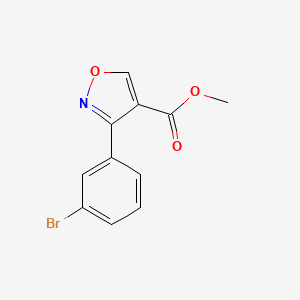

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the isoxazole ring. The carboxylate group is esterified with a methyl group, making it a methyl ester. Isoxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-bromophenyl)isoxazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride in the presence of a base. The reaction proceeds under mild conditions and typically yields the desired isoxazole derivative in good yields .

Another method involves the reaction of 3-bromobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to the isoxazole ring using a dehydrating agent such as phosphorus oxychloride. The resulting isoxazole is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce the environmental impact of the production process .

化学反应分析

Types of Reactions: Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The isoxazole ring can be oxidized to form oxazole derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), base (sodium hydroxide, potassium carbonate), solvent (dimethylformamide, tetrahydrofuran), temperature (room temperature to reflux).

Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, dichloromethane), temperature (room temperature to reflux).

Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvent (ether, tetrahydrofuran), temperature (0°C to room temperature).

Major Products Formed:

Substitution Reactions: Aniline derivatives, thiol-substituted derivatives, alkoxy-substituted derivatives.

Oxidation Reactions: Oxazole derivatives.

Reduction Reactions: Alcohol derivatives.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in treating inflammatory diseases and cancers. The compound's structure allows for modifications that enhance its biological activity. For instance, studies have identified it as a precursor for developing anti-inflammatory drugs targeting specific pathways involved in inflammation and tumor growth .

Biological Studies

Research has demonstrated that this compound can act as an enzyme inhibitor or receptor modulator. Its interaction with biological targets is facilitated by the presence of the bromine atom and the isoxazole ring, which are vital for binding and modulating the activity of these targets . Case studies indicate that derivatives of this compound exhibit potent activity against certain cancer cell lines, highlighting its potential in cancer therapy .

Materials Science

Development of Novel Materials

In materials science, this compound is utilized in creating materials with unique electronic and optical properties. Its chemical structure contributes to improved durability and resistance in polymer formulations, making it suitable for applications in coatings and advanced materials .

Polymer Science

The compound's versatility extends to polymer science, where it serves as a monomer or additive to enhance the properties of polymers. Research has shown that incorporating isoxazole derivatives into polymer matrices can improve thermal stability and mechanical strength .

Agricultural Chemistry

Agrochemical Formulations

this compound is also explored in agricultural chemistry for developing effective agrochemicals. Its derivatives have been investigated for pest control applications, providing solutions that minimize environmental impact while maintaining efficacy against pests .

Analytical Chemistry

Quality Control Applications

In analytical chemistry, this compound is employed in various techniques such as chromatography to separate and identify complex mixtures. Its unique chemical properties make it an effective standard for quality control in chemical manufacturing processes .

作用机制

The mechanism of action of methyl 3-(3-bromophenyl)isoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The isoxazole ring can act as a bioisostere for other heterocycles, allowing it to mimic the biological activity of other compounds. The bromine atom can enhance the compound’s binding affinity to its target by forming halogen bonds or through hydrophobic interactions .

相似化合物的比较

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate can be compared with other similar compounds, such as:

Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate: This compound has the bromine atom in the para position instead of the meta position.

Methyl 3-(3-chlorophenyl)isoxazole-4-carboxylate: This compound has a chlorine atom instead of a bromine atom.

Methyl 3-(3-fluorophenyl)isoxazole-4-carboxylate: This compound has a fluorine atom instead of a bromine atom.

This compound is unique due to the presence of the bromine atom in the meta position, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.

生物活性

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an isoxazole ring, which contributes to its reactivity and biological activity. The bromine atom in the para position of the phenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Molecular Formula : CHBrNO

Molecular Weight : Approximately 312.12 g/mol

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

- Antiviral Activity : The compound has shown efficacy in inhibiting viral replication. Studies indicate that it may modulate immune responses, enhancing its potential as an antiviral agent.

- Anticancer Properties : It has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it demonstrated significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC values indicating potent antiproliferative effects .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the isoxazole ring are crucial for binding to these targets, leading to modulation of their activity. For instance, it has been noted to induce apoptosis in cancer cells by activating caspase pathways .

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Lines | IC Values | Reference |

|---|---|---|---|

| Antiviral | Various viral strains | Not specified | |

| Anticancer | MCF-7 (breast cancer) | ~15.63 µM | |

| MEL-8 (melanoma) | ~0.19 µM | ||

| HCT-116 (colon cancer) | ~0.48 µM |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed that the compound effectively induced apoptosis in a dose-dependent manner, with significant cleavage of PARP and caspase-3 observed at lower concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison with Related Isoxazole Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(4-fluorophenyl)isoxazole-4-carboxylate | CHFNO | Contains fluorine; different reactivity profile |

| Methyl 5-methylisoxazole-4-carboxylic acid | CHNO | Lacks bromophenyl group; primarily acidic properties |

| Methyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid | CHClNO | Chlorine substituent alters biological activity |

属性

IUPAC Name |

methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-16-13-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKSPGJBGRSIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CON=C1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357864 | |

| Record name | Methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267651-85-4 | |

| Record name | Methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。